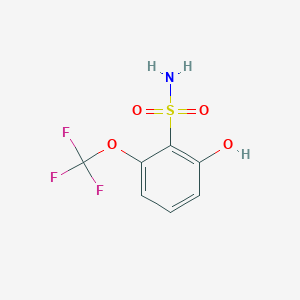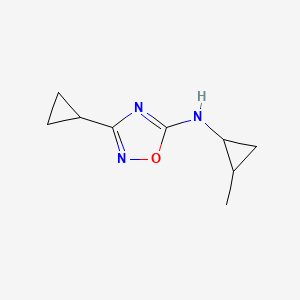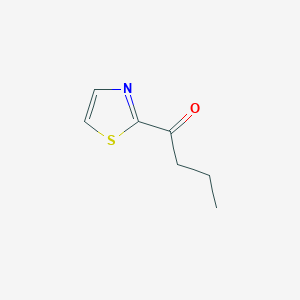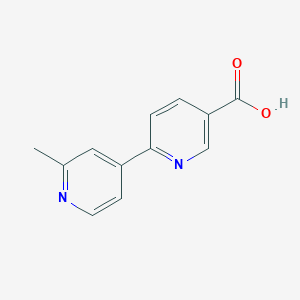![molecular formula C5H7N3S2 B13306507 3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B13306507.png)
3-Allylsulfanyl-[1,2,4]thiadiazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-AMINE is a heterocyclic compound containing a thiadiazole ring substituted with a prop-2-en-1-ylsulfanyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-AMINE typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the prop-2-en-1-ylsulfanyl group, potentially leading to the formation of thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-TRIAZOLE: Similar structure but with a triazole ring instead of a thiadiazole ring.
3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-OXADIAZOLE: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness: 3-(PROP-2-EN-1-YLSULFANYL)-1,2,4-THIADIAZOL-5-AMINE is unique due to the presence of both a thiadiazole ring and a prop-2-en-1-ylsulfanyl group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C5H7N3S2 |
|---|---|
Peso molecular |
173.3 g/mol |
Nombre IUPAC |
3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C5H7N3S2/c1-2-3-9-5-7-4(6)10-8-5/h2H,1,3H2,(H2,6,7,8) |
Clave InChI |
GMVKUQPLPVHBOF-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=NSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B13306430.png)

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13306433.png)





![2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B13306464.png)


![3-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13306496.png)


